An In-depth Technical Guide to Pentafluorophenyl 4-amino-3-iodobenzoate and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Pentafluorophenyl 4-amino-3-iodobenzoate and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pentafluorophenyl 4-amino-3-iodobenzoate and its derivatives, a class of compounds gaining prominence as versatile building blocks in medicinal chemistry and peptide synthesis. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their drug development endeavors. We will delve into the rationale behind their synthesis, explore key derivatives, and elucidate their applications, grounded in established chemical principles.
The Strategic Value of the Pentafluorophenyl Ester in Drug Discovery
The pentafluorophenyl (PFP) ester is not merely a protecting group; it is a highly effective activating group for carboxylic acids. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ester exceptionally susceptible to nucleophilic attack by primary and secondary amines. This high reactivity facilitates the efficient formation of amide bonds under mild conditions, a cornerstone of peptide synthesis and the construction of many active pharmaceutical ingredients (APIs).[1]
The utility of PFP esters in synthesis is underscored by their rapid reaction kinetics, which often minimizes or eliminates the need for coupling additives and reduces the risk of side reactions.[2] This efficiency is a significant advantage in complex, multi-step syntheses common in drug development.
Core Compound and Key Derivatives: Structures and Physicochemical Properties
The parent compound, Pentafluorophenyl 4-amino-3-iodobenzoate, serves as a foundational scaffold. Its derivatives, primarily involving modifications of the 4-amino group, expand its utility as a versatile chemical intermediate.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Pentafluorophenyl 4-amino-3-iodobenzoate | 1086375-59-8 | C13H5F5INO2 | 429.08 | Predicted BP: 511.6±50.0 °C[3] |
| 4-Amino-3-iodobenzoic acid | 2122-63-6 | C7H6INO2 | 263.03 | Precursor for PFP ester synthesis.[4][5] |
| 4-Acetamido-3-iodobenzoic acid | 190071-24-0 | C9H8INO3 | 305.07 | N-acetyl derivative precursor.[6] |
| 3-Iodo-4-(methylamino)benzoic acid | 500699-01-4 | C8H8INO2 | 277.06 | N-methyl derivative precursor.[7] |
| Methyl 4-amino-3-iodobenzoate | 19718-49-1 | C8H8INO2 | 277.06 | Esterified derivative for comparative studies; MP: 86-91 °C.[8][9] |
Synthesis of Pentafluorophenyl 4-amino-3-iodobenzoate and Its Derivatives
The synthesis of these compounds can be logically structured into two main stages: modification of the precursor 4-amino-3-iodobenzoic acid and the subsequent pentafluorophenyl esterification.
Synthesis of Precursor Derivatives
The 4-amino group of 4-amino-3-iodobenzoic acid is amenable to standard functional group transformations, such as acylation and alkylation, to generate a library of precursors for PFP esterification.
Protocol 1: Synthesis of 4-Acetamido-3-iodobenzoic acid (CAS: 190071-24-0)
This protocol describes the N-acetylation of 4-amino-3-iodobenzoic acid.
Materials:
-
4-Amino-3-iodobenzoic acid (CAS: 2122-63-6)
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Suspend 4-amino-3-iodobenzoic acid in a suitable solvent like acetic acid.
-
Add an excess of acetic anhydride to the suspension. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Heat the mixture under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Acidify the mixture with dilute hydrochloric acid to ensure complete precipitation.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude 4-acetamido-3-iodobenzoic acid from an appropriate solvent system, such as ethanol/water, to obtain the purified product.
Pentafluorophenyl Esterification
The conversion of the carboxylic acid to the PFP ester is a critical activation step. Several methods can be employed, with the dicyclohexylcarbodiimide (DCC) coupling being a well-established technique.
Protocol 2: Synthesis of Pentafluorophenyl 4-amino-3-iodobenzoate (CAS: 1086375-59-8)
This protocol details the esterification of 4-amino-3-iodobenzoic acid using DCC and pentafluorophenol.
Materials:
-
4-Amino-3-iodobenzoic acid (or its N-substituted derivative)
-
Pentafluorophenol (CAS: 771-61-9)[10]
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 4-amino-3-iodobenzoic acid and a slight molar excess of pentafluorophenol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve a slight molar excess of DCC in anhydrous DCM or THF and add it dropwise to the cooled solution of the acid and phenol.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude Pentafluorophenyl 4-amino-3-iodobenzoate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualization of the Synthetic Workflow:
Caption: Synthetic pathways to Pentafluorophenyl 4-amino-3-iodobenzoate and its N-substituted derivatives.
Applications in Medicinal Chemistry and Drug Development
The strategic placement of the iodo, amino, and activated carboxyl groups makes these compounds highly valuable in the synthesis of novel therapeutics.
-
Peptide Synthesis and Peptidomimetics: The primary application of the PFP ester is to facilitate the coupling of the 4-amino-3-iodobenzoic acid scaffold to amino acids or peptides. This allows for the introduction of this unique aromatic core into peptide chains, potentially modulating their conformation, stability, and biological activity.
-
Scaffold for Combinatorial Chemistry: The amino group can be readily derivatized, and the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This dual functionality allows for the rapid generation of diverse libraries of compounds for high-throughput screening.
-
Radiolabeling and Imaging Agents: The presence of an iodine atom provides a site for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes these derivatives promising candidates for the development of targeted radiopharmaceuticals for imaging and therapeutic applications. The synthesis of radioiodinated esters and amides is a key strategy for developing tumor or organ imaging agents.[11]
Logical Framework for Application:
Caption: The relationship between the chemical features of the core compounds and their applications in drug development.
Conclusion and Future Outlook
Pentafluorophenyl 4-amino-3-iodobenzoate and its derivatives represent a class of highly versatile and valuable building blocks for modern drug discovery. The combination of a highly activated carboxylic acid, a modifiable amino group, and a synthetically versatile iodine atom on a single scaffold provides chemists with a powerful tool for the synthesis of novel and complex molecules. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such multifunctional intermediates will undoubtedly play an increasingly important role in the future of medicinal chemistry.
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PubChemLite. (n.d.). 4-acetamido-3,5-diiodobenzoic acid (C9H7I2NO3). [Link]
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Asian Journal of Research in Chemistry. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. [Link]
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Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
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